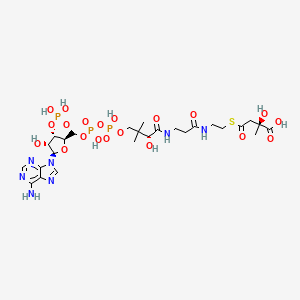

(3S)-Citramalyl-CoA

Description

This compound has been reported in Homo sapiens with data available.

Properties

Molecular Formula |

C26H42N7O20P3S |

|---|---|

Molecular Weight |

897.6 g/mol |

IUPAC Name |

(2S)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26+/m1/s1 |

InChI Key |

XYGOWHUIVNMEIA-XBVYHAPZSA-N |

Isomeric SMILES |

C[C@](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(3S)-Citramalyl-CoA: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Citramalyl-Coenzyme A is a pivotal intermediate in specialized metabolic pathways, most notably the ethylmalonyl-CoA pathway for acetyl-CoA assimilation and the catabolism of the immunomodulatory metabolite itaconate. Its discovery and characterization have been instrumental in elucidating novel carbon fixation routes and understanding the intricate connections between metabolism and cellular defense. This technical guide provides an in-depth exploration of the discovery and history of (3S)-Citramalyl-CoA, complete with detailed experimental protocols, quantitative data, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Discovery and Historical Context

The journey to uncover this compound began with investigations into how organisms metabolize C5 dicarboxylic acids. A seminal study in 1964 by R.A. Cooper and H.L. Kornberg on the utilization of itaconate by Pseudomonas sp. laid the foundational groundwork.[1][2][3][4] Their work revealed the existence of an enzymatic activity that cleaved a Coenzyme A derivative of citramalate into pyruvate and acetyl-CoA. This enzyme was named citramalyl-CoA lyase.[1]

Subsequent research in the 1970s further characterized citramalate lyase and its subunits, solidifying the role of citramalyl-CoA as a key metabolic intermediate. However, the broader significance of this compound in central carbon metabolism became more apparent with the elucidation of the ethylmalonyl-CoA pathway. This pathway, identified as an alternative to the glyoxylate cycle for acetyl-CoA assimilation in bacteria like Rhodobacter sphaeroides, prominently features this compound.

More recently, the role of this compound has expanded into the realm of mammalian metabolism and immunology. It is now understood to be a critical intermediate in the degradation pathway of itaconate, a metabolite produced by macrophages during inflammation. The human mitochondrial enzyme Citramalyl-CoA Lyase (CLYBL) is responsible for its cleavage, and dysfunction of this enzyme has been linked to alterations in vitamin B12 metabolism.

Biochemical Significance and Metabolic Pathways

This compound is primarily involved in two major metabolic contexts:

-

The Ethylmalonyl-CoA Pathway: This pathway is a carbon fixation route that allows organisms to grow on two-carbon compounds like acetate. This compound is formed from the hydration of mesaconyl-CoA and is subsequently cleaved by this compound lyase to yield acetyl-CoA and pyruvate. The acetyl-CoA is regenerated for the pathway, while pyruvate can be used for biosynthesis.

-

Itaconate Degradation: In macrophages, itaconate is an antimicrobial and anti-inflammatory metabolite. To prevent its accumulation and to recycle its carbon, itaconate is converted to itaconyl-CoA, which is then hydrated to form this compound. CLYBL then cleaves this compound into acetyl-CoA and pyruvate, which can re-enter central metabolism.

The key enzymatic reaction involving this compound is its reversible cleavage, catalyzed by This compound lyase (EC 4.1.3.25) :

This compound ⇌ Acetyl-CoA + Pyruvate

This reaction is a critical node connecting C5 dicarboxylate metabolism with central carbon pathways.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes that metabolize this compound.

Table 1: Kinetic Parameters of Human Citramalyl-CoA Lyase (CLYBL)

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| This compound | 24 | 14.1 | 5.9 x 105 |

Table 2: Specific Activities of Citramalyl-CoA Lyase in Different Organisms

| Organism | Condition | Specific Activity (μmol min-1 mg-1) | Reference |

| Chloroflexus aurantiacus | Autotrophic growth | 0.013 (R-citramalyl-CoA lyase) | |

| Pseudomonas sp. | Itaconate-grown | Not specified in snippets |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methods used for the enzymatic synthesis of various acyl-CoA esters.

Principle: this compound can be synthesized from pyruvate and acetyl-CoA using a promiscuous (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase from Chloroflexus aurantiacus (CaMCLC) or from citramalate and a CoA donor like succinyl-CoA using a CoA transferase.

Materials:

-

(S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase (CaMCLC), purified

-

Pyruvate

-

Acetyl-CoA

-

MOPS buffer (100 mM, pH 7.5)

-

MgCl2 (5 mM)

-

TCEP (1 mM)

-

Formic acid

-

HPLC system with a C18 column for purification

Procedure:

-

Prepare a 500 µL reaction mixture containing 100 mM MOPS (pH 7.5), 5 mM MgCl2, 1 mM TCEP, 50 mM pyruvate, and 10 mM acetyl-CoA.

-

Add 20 µg of purified CaMCLC enzyme to initiate the reaction.

-

Incubate the reaction mixture at 45°C for 20 minutes.

-

Quench the reaction by adding 5 µL of formic acid.

-

Purify the synthesized this compound from the reaction mixture using an HPLC system equipped with a C18 column.

-

Monitor the elution profile by absorbance at 260 nm and collect the fractions corresponding to this compound.

-

Confirm the identity of the product by mass spectrometry.

Assay of this compound Lyase Activity

This spectrophotometric assay couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.

Principle: The pyruvate produced from the cleavage of this compound is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the enzyme activity.

Materials:

-

This compound (substrate)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Triethanolamine buffer (100 mM, pH 7.6)

-

MgCl2

-

Enzyme sample (e.g., cell extract or purified CLYBL)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction cocktail in a cuvette containing 100 mM Triethanolamine buffer (pH 7.6), an appropriate concentration of MgCl2, and a saturating concentration of NADH and LDH.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C).

-

Add the enzyme sample to the cuvette and mix.

-

Initiate the reaction by adding this compound.

-

Immediately monitor the decrease in absorbance at 340 nm for several minutes.

-

Calculate the rate of the reaction from the linear portion of the absorbance change, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.

Caption: The Itaconate Degradation Pathway in Mammalian Cells.

Caption: Experimental Workflow for Synthesis and Assay of this compound.

References

The Core of Cellular Metabolism: An In-depth Technical Guide to the (3S)-Citramalyl-CoA Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (3S)-Citramalyl-CoA metabolic pathway, a critical junction in cellular carbon metabolism, has garnered increasing attention for its diverse roles in health and disease. Centered around the activity of this compound lyase, this pathway is not a standalone route but rather a key intersection for several major metabolic networks, including the ethylmalonyl-CoA pathway, the methylaspartate cycle, and the 3-hydroxypropionate bi-cycle. Its involvement extends from bacterial carbon assimilation to human vitamin B12 metabolism and the detoxification of immunomodulatory metabolites. This technical guide provides a comprehensive overview of the this compound pathway, detailing its core enzymatic reactions, quantitative parameters, and its intricate involvement in broader metabolic contexts. Furthermore, it offers detailed experimental protocols for its study and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

The Central Enzyme: this compound Lyase

The key enzymatic reaction of this pathway is the reversible cleavage of this compound into acetyl-CoA and pyruvate, catalyzed by this compound lyase (EC 4.1.3.25).[1][2] In humans, the mitochondrial enzyme Citrate Lyase Beta-Like (CLYBL) exhibits this activity.[3][4][5] This enzyme is crucial for the catabolism of itaconate, an antimicrobial and immunomodulatory metabolite, by converting itaconyl-CoA to citramalyl-CoA, which is then cleaved by CLYBL.

A loss-of-function polymorphism in the CLYBL gene has been associated with reduced levels of circulating vitamin B12, highlighting its importance in human metabolism. The accumulation of citramalyl-CoA and other upstream metabolites is thought to interfere with vitamin B12-dependent enzymes.

Quantitative Data

The following tables summarize the key quantitative data related to the enzymes of the this compound metabolic pathway, with a focus on human CLYBL.

Table 1: Kinetic Parameters of Human Mitochondrial CLYBL

| Substrate | Enzyme Activity | Km (µM) | kcat (s-1) | Reference |

| This compound | (S)-Citramalyl-CoA lyase | 23 | 14.1 | |

| Glyoxylate (with Acetyl-CoA) | Malate synthase | 3600 | 0.12 - 0.146 | |

| Acetyl-CoA (for malate synthase) | Malate synthase | 57.3 - 74 | 0.12 - 0.146 | |

| Glyoxylate (with Propionyl-CoA) | β-Methylmalate synthase | 1200 | 0.09 - 0.135 | |

| Propionyl-CoA (for β-methylmalate synthase) | β-Methylmalate synthase | 28.7 - 23 | 0.09 - 0.135 | |

| Pyruvate (with Acetyl-CoA) | Citramalate synthase | - | 0.08 |

Table 2: Subcellular Localization and Expression of Human CLYBL

| Parameter | Description | Reference |

| Subcellular Localization | Mitochondrion | |

| Tissue Expression | Ubiquitously expressed, with highest levels in the liver, kidney, and brown adipose tissue. |

Involvement in Broader Metabolic Pathways

The this compound pathway is a critical component of several larger metabolic networks across different organisms.

Ethylmalonyl-CoA Pathway

In many bacteria that lack isocitrate lyase, the ethylmalonyl-CoA pathway serves as an anaplerotic route to replenish tricarboxylic acid (TCA) cycle intermediates from acetyl-CoA. In this pathway, (S)-citramalyl-CoA lyase is not directly involved, but a related enzyme, malyl-CoA/(S)-citramalyl-CoA lyase, can be. The pathway is crucial for the assimilation of C2 compounds.

Methylaspartate Cycle

Found in some haloarchaea, the methylaspartate cycle is another anaplerotic pathway for acetate assimilation. This cycle converts acetyl-CoA to glyoxylate and propionyl-CoA. The subsequent condensation of glyoxylate with another acetyl-CoA molecule to form malate is a key step. While not directly featuring this compound, the cycle involves related CoA thioesters and highlights the diverse strategies for carbon metabolism.

3-Hydroxypropionate Bi-Cycle

In some autotrophic bacteria like Chloroflexus aurantiacus, the 3-hydroxypropionate bi-cycle is used for carbon dioxide fixation. This pathway involves the cleavage of (S)-citramalyl-CoA to acetyl-CoA and pyruvate, a reaction catalyzed by a promiscuous malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase.

Signaling and Regulation

The regulation of the this compound pathway is multifaceted, involving transcriptional, post-translational, and allosteric mechanisms.

-

Transcriptional Regulation: The expression of the human CLYBL gene is upregulated during adipogenesis, suggesting a role in lipid metabolism.

-

Post-Translational Modification: The stability of the CLYBL protein is regulated by acetylation. Specifically, acetylation at lysine residue K82 has been shown to suppress breast cancer progression by sustaining CLYBL stability. The acetyltransferase p300/CBP associated factor (PCAF) and the deacetylase histone deacetylase 3 (HDAC3) have been identified as regulators of CLYBL acetylation.

-

Metabolic Signaling: The pathway is indirectly influenced by the energy status of the cell through the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of metabolism that senses the AMP/ATP ratio. By regulating the availability of acetyl-CoA, a product of the this compound cleavage, AMPK can indirectly impact the flux through this pathway.

Experimental Protocols

Purification of Recombinant this compound Lyase (CLYBL)

This protocol describes the expression and purification of His-tagged human CLYBL from E. coli.

Materials:

-

E. coli BL21(DE3) cells transformed with a CLYBL expression plasmid

-

Terrific Broth (TB) medium with appropriate antibiotic (e.g., kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM MgCl₂, 5 mM imidazole, 1 mM TCEP)

-

Benzonase nuclease and protease inhibitor cocktail

-

Cobalt-based affinity resin (e.g., TALON resin)

-

Size-exclusion chromatography (SEC) buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP)

Procedure:

-

Grow transformed E. coli cells in TB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with 0.25 mM IPTG and incubate overnight at 15°C.

-

Harvest cells by centrifugation and resuspend the pellet in lysis buffer containing benzonase and protease inhibitors.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a pre-equilibrated cobalt affinity column.

-

Wash the column with lysis buffer to remove unbound proteins.

-

Elute the His-tagged CLYBL protein with a linear gradient of imidazole (5-500 mM) in lysis buffer.

-

Pool the fractions containing the purified protein and concentrate using an appropriate centrifugal filter device.

-

Further purify the protein by size-exclusion chromatography using SEC buffer.

-

Assess the purity of the final protein preparation by SDS-PAGE.

Spectrophotometric Assay for this compound Lyase Activity

This continuous spectrophotometric assay measures the formation of pyruvate from the cleavage of this compound.

Materials:

-

Purified this compound lyase

-

This compound substrate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NADH, and an excess of LDH.

-

Add the this compound substrate to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified this compound lyase.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ as pyruvate is reduced to lactate by LDH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Cellular Extraction and Quantification of this compound by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of this compound from cultured cells.

Materials:

-

Cultured cells

-

Cold methanol

-

Internal standard (e.g., ¹³C-labeled acyl-CoA)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Quenching and Extraction:

-

Rapidly aspirate the culture medium and wash the cells with ice-cold saline.

-

Immediately add cold methanol (-20°C) to the cells to quench metabolic activity and extract metabolites.

-

Scrape the cells and collect the cell lysate.

-

Add the internal standard to the lysate.

-

-

Sample Preparation:

-

Vortex the lysate vigorously and incubate on ice for 15 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

-

Inject the sample onto a C18 reversed-phase LC column.

-

Separate the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the concentration of this compound in the original sample by comparing its peak area to that of the known concentration of the internal standard.

-

References

role of (3S)-Citramalyl-CoA in pyruvate metabolism

An In-depth Technical Guide on the Role of (3S)-Citramalyl-CoA in Pyruvate Metabolism

Introduction

(3S)-Citramalyl-Coenzyme A is a pivotal intermediate in the carbon metabolism of various organisms, from bacteria to mammals. It occupies a unique position at the crossroads of several metabolic pathways, fundamentally linking the fates of pyruvate and acetyl-CoA. In pyruvate metabolism, this compound participates in a metabolic shunt that can either be catabolic, breaking down alternative carbon sources to yield central metabolites, or anabolic, contributing to biosynthetic pathways. This guide provides a detailed exploration of its synthesis, degradation, and the broader metabolic networks in which it operates, tailored for researchers, scientists, and professionals in drug development.

Core Metabolic Function: The Citramalyl-CoA Lyase Reaction

The primary role of this compound in relation to pyruvate metabolism is defined by the reversible reaction catalyzed by This compound lyase (EC 4.1.3.25).[1] This enzyme cleaves this compound into acetyl-CoA and pyruvate, directly feeding these essential molecules into central carbon metabolism.[2][3] Conversely, the synthesis of its precursor, citramalate, from acetyl-CoA and pyruvate by citramalate synthase (EC 2.3.1.182), establishes a pathway for its formation from the same key metabolic nodes.[4][5]

This synthesis and cleavage form a metabolic loop or shunt, the direction and net flux of which are determined by the specific metabolic context and the organism.

Metabolic Pathways Involving this compound

This compound is an intermediate in several key metabolic pathways beyond its direct shunt with pyruvate and acetyl-CoA.

C5-Dicarboxylate Catabolism and Itaconate Detoxification

In mammals, the mitochondrial enzyme Citrate Lyase Beta-Like protein (CLYBL) functions as a citramalyl-CoA lyase. This enzyme is crucial for the C5-dicarboxylate catabolism pathway, which is required to detoxify itaconate, an immunomodulatory and antimicrobial metabolite. Itaconate is converted to itaconyl-CoA, then hydrated to this compound, which CLYBL subsequently cleaves into acetyl-CoA and pyruvate. A deficiency in CLYBL leads to the accumulation of citramalyl-CoA and is associated with reduced levels of circulating vitamin B12, as upstream metabolites can inhibit the B12-dependent enzyme methylmalonyl-CoA mutase.

The Ethylmalonyl-CoA Pathway

In many bacteria that lack isocitrate lyase, the key enzyme of the glyoxylate cycle, the ethylmalonyl-CoA (EMC) pathway serves as an alternative for the assimilation of acetyl-CoA. This pathway converts two molecules of acetyl-CoA into one molecule of glyoxylate and one of succinyl-CoA. This compound is not a direct intermediate of the canonical EMC pathway. However, related pathways, such as the 3-hydroxypropionate bi-cycle in Chloroflexus aurantiacus, utilize a similar chemistry. In this cycle, glyoxylate (an end-product) is assimilated by combining with propionyl-CoA to eventually form β-methylmalyl-CoA, which is then cleaved. Some organisms use citramalyl-CoA lyase to cleave citramalyl-CoA into acetyl-CoA and pyruvate as a final assimilation product.

Isoleucine Biosynthesis

While the canonical pathway for isoleucine biosynthesis begins with threonine, some bacteria utilize an alternative "citramalate pathway". In this route, citramalate synthase catalyzes the condensation of acetyl-CoA and pyruvate to form (S)-citramalate. This intermediate is then converted through a series of reactions, analogous to the leucine biosynthesis pathway, to yield isoleucine. This pathway notably bypasses the typical feedback regulation seen with the enzyme threonine deaminase, allowing for the accumulation of isoleucine.

Quantitative Data

The kinetics of the enzymes involved and the metabolic flux through these pathways are critical for understanding the physiological role of this compound.

Table 1: Enzyme Kinetic Parameters for Human CLYBL

| Activity | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Lyase | This compound | 21 ± 3 | 0.08 ± 0.002 | 3800 | |

| Synthase | Pyruvate | 2400 ± 500 | 0.00003 ± 0.000003 | 0.0125 | |

| Synthase | Acetyl-CoA | 15 ± 4 | - | - | |

| Synthase | Glyoxylate | 14 ± 2 | 0.146 ± 0.003 | 10400 | |

| Synthase | Propionyl-CoA | 29 ± 5 | 0.135 ± 0.003 | 4700 | |

| Thioesterase | Malyl-CoA | - | - | - | |

| Data compiled from studies on recombinant human CLYBL. The specificity constant (kcat/KM) for the citramalyl-CoA lyase activity is significantly higher than for the forward synthase activities, indicating its primary physiological role is cleavage. |

Table 2: Citramalate Production in Metabolically Engineered E. coli

| Strain Background | Key Genetic Modifications | Final Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| MG1655 | gltA, leuC, ackA deletions; cimA overexpression | 46 | 0.63 | - | |

| MG1655 | gltA, leuC, ackA-pta, poxB deletions; cimA overexpression | 54.1 | 0.64 | 0.62 | |

| BW25113 | ldhA, pflB deletions; cimA3.7 expression | 82 ± 1.5 | 0.48 | 1.85 | |

| - | Non-oxidative glycolysis pathway, acetate synthesis removal | 110.2 | 0.4 | 1.4 | |

| These studies highlight the potential to channel significant carbon flux from pyruvate and acetyl-CoA into the citramalate pathway through metabolic engineering. |

Experimental Protocols

Spectrophotometric Assay for Citramalyl-CoA Lyase Activity

This method measures the cleavage of this compound by coupling the production of pyruvate to its reduction by lactate dehydrogenase (LDH), which oxidizes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing:

-

5 mM MgCl₂

-

0.2 mM NADH

-

~10 units of lactate dehydrogenase (LDH)

-

The enzyme sample (e.g., purified CLYBL or cell lysate).

-

-

Initiation: Start the reaction by adding the substrate, this compound, to a final concentration range of 0-300 µM.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer at a constant temperature (e.g., 37°C).

-

Calculation: The rate of NADH oxidation is proportional to the citramalyl-CoA lyase activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Quantification of Acyl-CoA Esters by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and specific method for quantifying CoA thioesters, including this compound, from biological samples.

Methodology:

-

Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol). Extract metabolites from cells or tissues using a suitable solvent system (e.g., acetonitrile/methanol/water).

-

Chromatographic Separation: Separate the extracted acyl-CoA esters using reverse-phase HPLC (e.g., with a C18 column). A gradient of two mobile phases is typically used, such as:

-

Mobile Phase A: Aqueous buffer (e.g., ammonium acetate).

-

Mobile Phase B: Organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry Detection: Detect and quantify the eluting compounds using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

-

Quantification: Quantify the concentration of this compound by comparing its peak area to that of a stable isotope-labeled internal standard and an external calibration curve.

Conclusion

This compound is a metabolite of significant versatility, acting as a key node in pyruvate metabolism. Its role is defined by the reversible cleavage to pyruvate and acetyl-CoA, a reaction that is central to itaconate detoxification in mammals and alternative carbon assimilation pathways in microbes. The high catalytic efficiency of citramalyl-CoA lyase underscores its primary function in catabolism, while the existence of citramalate synthase highlights a direct biosynthetic link from the core products of glycolysis. Understanding the regulation and flux through pathways involving this compound is critical for applications ranging from developing therapies for metabolic disorders linked to vitamin B12 deficiency to engineering microbial cell factories for the sustainable production of valuable chemicals.

References

function of (3S)-Citramalyl-CoA in C5-branched dibasic acid metabolism

An In-Depth Technical Guide on the Function of (3S)-Citramalyl-CoA in C5-Branched Dibasic Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3S)-Citramalyl-Coenzyme A (this compound) is a critical intermediate in the metabolism of C5-branched dibasic acids, a class of molecules with increasing relevance in both biotechnology and human health. This guide provides a comprehensive overview of the function of this compound, focusing on its enzymatic processing and its central role in interconnecting various metabolic pathways. The key enzyme responsible for its cleavage, citramalyl-CoA lyase, breaks it down into acetyl-CoA and pyruvate, feeding these essential building blocks into central carbon metabolism. In humans, the mitochondrial enzyme Citrate Lyase Beta-Like (CLYBL) performs this function and is integral to the detoxification of itaconate, an immunomodulatory metabolite. Loss of CLYBL function leads to the accumulation of citramalyl-CoA and upstream metabolites, which can inhibit vitamin B12-dependent enzymes, providing a direct link between C5-dicarboxylate metabolism and vitamin B12 deficiency. This document details the core metabolic pathways, presents quantitative enzymatic data, outlines key experimental protocols for studying these processes, and discusses the implications for therapeutic development.

Introduction

C5-branched dibasic acids, such as itaconate and citramalate, are a class of metabolites that play significant roles in various biological processes, from microbial carbon assimilation to the human immune response.[1][2] The metabolism of these compounds converges on the formation of this compound, positioning it as a key node in cellular carbon management. The primary fate of this compound is its cleavage into acetyl-CoA and pyruvate, a reaction that allows organisms to utilize C5 compounds as a carbon source.[3][4] Understanding the function and regulation of this pathway is crucial, particularly in the context of human health, where the metabolite itaconate is produced by macrophages as an antimicrobial and immunomodulatory agent.[5] The detoxification of itaconate proceeds via this compound, and defects in this pathway are linked to metabolic disorders, specifically vitamin B12 deficiency. This guide will explore the core biochemistry of this compound, its physiological roles, and the methodologies used to investigate its function.

The Core Role of this compound in Metabolism

The central reaction involving this compound is its reversible cleavage into acetyl-CoA and pyruvate. This reaction is catalyzed by the enzyme this compound lyase (EC 4.1.3.25). This enzyme belongs to the family of oxo-acid-lyases, which specialize in cleaving carbon-carbon bonds.

The overall reaction is: This compound ⇌ Acetyl-CoA + Pyruvate

This reaction is a critical step in pathways that degrade C5-branched dicarboxylates, allowing the carbon skeletons to be funneled into central metabolic pathways like the TCA cycle and glycolysis.

The Itaconate Degradation Pathway

A prominent example of C5-branched dibasic acid metabolism is the degradation of itaconate. In host cells, itaconate is converted sequentially to itaconyl-CoA and then citramalyl-CoA. The final step, catalyzed by citramalyl-CoA lyase, completes the pathway, yielding metabolites that are readily assimilated.

Caption: The metabolic pathway for itaconate degradation.

Broader Metabolic Context

Beyond itaconate degradation, this compound is an intermediate in other significant pathways:

-

3-Hydroxypropionate Bi-Cycle: In photoautotrophic bacteria like Chloroflexus aurantiacus, this compound cleavage is the final step in a carbon fixation cycle that regenerates acetyl-CoA.

-

Glyoxylate Assimilation: Some bacteria utilize a pathway where glyoxylate and propionyl-CoA are condensed to form β-methylmalyl-CoA, which is eventually converted to citramalyl-CoA and cleaved.

-

Metabolism in Pseudomonas: Species like Pseudomonas aeruginosa possess gene clusters that enable the metabolism of itaconate and other C5-branched dicarboxylates, highlighting the pathway's importance in environmental bacteria.

The Human Citramalyl-CoA Lyase: CLYBL

In vertebrates, the mitochondrial enzyme Citrate Lyase Beta-Like (CLYBL) has been identified as the functional citramalyl-CoA lyase. Its primary recognized role is in the catabolism of itaconate.

CLYBL and Vitamin B12 Metabolism

A crucial discovery has been the link between CLYBL function and vitamin B12 (cobalamin) metabolism. Individuals with loss-of-function variants in the CLYBL gene exhibit reduced circulating levels of vitamin B12. The mechanism involves the accumulation of upstream metabolites, particularly itaconyl-CoA, when CLYBL is absent. Itaconyl-CoA acts as a potent inhibitor of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT). Inhibition of MUT leads to the inactivation of the B12 cofactor (adenosylcobalamin) and disrupts mitochondrial metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citramalyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for L-Citramalyl-CoA (HMDB0006345) [hmdb.ca]

- 5. The human knockout gene CLYBL connects itaconate to vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

enzymes interacting with (3S)-Citramalyl-CoA

An In-Depth Technical Guide to Enzymes Interacting with (3S)-Citramalyl-CoA

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-Citramalyl-Coenzyme A is a critical intermediate in specialized metabolic pathways across different domains of life. In humans, its metabolism is directly linked to the detoxification of itaconate and indirectly to vitamin B12 homeostasis. In bacteria, it is a key player in carbon fixation and assimilation pathways. The primary enzymes that catalyze the transformation of this compound are the Citramalyl-CoA lyases. This document provides a comprehensive overview of these enzymes, their metabolic contexts, quantitative characteristics, and the experimental protocols used for their study.

Core Enzyme Profile: Citramalyl-CoA Lyase

The enzyme responsible for the cleavage of this compound is This compound pyruvate-lyase , more commonly known as Citramalyl-CoA lyase (EC 4.1.3.25)[1][2]. This enzyme belongs to the family of oxo-acid-lyases and catalyzes the reversible cleavage of this compound into acetyl-CoA and pyruvate[1][3].

Human Mitochondrial Citramalyl-CoA Lyase (CLYBL)

In humans, this enzyme, designated CLYBL, is located in the mitochondrion[4]. Its primary recognized function is its role in the C5-dicarboxylate catabolism pathway, which is essential for detoxifying itaconate, a metabolite that can be poisonous to vitamin B12-dependent processes. An accumulation of itaconate can lead to the formation of itaconyl-CoA, which inhibits the B12-dependent enzyme methylmalonyl-CoA mutase. CLYBL mitigates this by participating in the conversion of itaconate-derived citramalyl-CoA into the central metabolites acetyl-CoA and pyruvate.

CLYBL is a promiscuous enzyme, exhibiting several catalytic activities in vitro:

-

This compound lyase activity : The canonical reaction.

-

(3S)-Malyl-CoA thioesterase activity : Hydrolyzes (S)-malyl-CoA to malate and CoA. Recent studies suggest CLYBL is significantly more efficient as a malyl-CoA thioesterase than as a citramalyl-CoA lyase.

-

Malate synthase and beta-methylmalate synthase activity : Catalyzes the condensation of glyoxylate with acetyl-CoA or propionyl-CoA, respectively.

-

Citramalate synthase activity : A very weak activity has also been reported.

Bacterial (S)-Citramalyl-CoA Lyases

In various bacteria, (S)-citramalyl-CoA lyases are integral components of central carbon metabolism.

-

Chloroflexus aurantiacus : This photoautotrophic bacterium utilizes a 3-Hydroxypropionate bi-cycle for CO2 fixation. In this pathway, a promiscuous L-malyl-CoA/β-methylmalyl-CoA lyase also functions as an (S)-citramalyl-CoA lyase, catalyzing its cleavage into acetyl-CoA and pyruvate as one of the final steps.

-

Methylobacterium extorquens : This methylotroph uses the ethylmalonyl-CoA pathway for the assimilation of C1 and C2 compounds. Malyl-CoA lyase in this pathway synthesizes acetyl-CoA and glyoxylate and can also cleave methylmalyl-CoA. This family of enzymes is known for its promiscuity, including activity on (S)-citramalyl-CoA.

-

Rhodobacter sphaeroides : This bacterium also uses the ethylmalonyl-CoA pathway for acetyl-CoA assimilation. The pathway involves a (3S)-malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) and a (3S)-malyl-CoA thioesterase (Mcl2).

Quantitative Data Presentation

The kinetic and activity parameters for key are summarized below.

Table 1: Kinetic Parameters of Human Mitochondrial CLYBL

| Activity | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |

| Citramalyl-CoA Lyase | This compound | 15 ± 2 | 0.032 ± 0.001 | 2,100 | |

| Malyl-CoA Thioesterase | (3S)-Malyl-CoA | 2.0 ± 0.2 | 1.1 ± 0.02 | 550,000 | |

| Malate Synthase | Glyoxylate, Acetyl-CoA | N/A | 0.146 | N/A | |

| Beta-methylmalate Synthase | Glyoxylate, Propionyl-CoA | N/A | 0.135 | N/A |

Table 2: Specific Activities of Bacterial Malyl-CoA / Citramalyl-CoA Lyases

| Organism | Enzyme | Activity | Substrate | Specific Activity (µmol min⁻¹ mg⁻¹) | Conditions | Source |

| Chloroflexus aurantiacus | L-malyl-CoA lyase/β-methylmalyl-CoA lyase | S-Citramalyl-CoA Cleavage | (S)-Citramalyl-CoA | 31 | 55°C, Mg²⁺ dependent | |

| Chloroflexus aurantiacus | L-malyl-CoA lyase/β-methylmalyl-CoA lyase | L-Malyl-CoA Cleavage | L-Malyl-CoA | 4.1 | 55°C, Mg²⁺ dependent | |

| Rhodobacter sphaeroides | Crotonyl-CoA carboxylase/reductase | NADPH Oxidation | Crotonyl-CoA, CO₂ | ~0.1 | 30°C | |

| Methylobacterium extorquens | Crotonyl-CoA carboxylase/reductase | NADPH Oxidation | Crotonyl-CoA, CO₂ | 0.8 | N/A |

Metabolic Pathways and Logical Relationships

The interaction between enzymes and this compound is central to several key metabolic pathways.

Human C5-Dicarboxylate Catabolism

This pathway is crucial for detoxifying itaconate. Itaconate is activated to itaconyl-CoA, which is then hydrated to form this compound. CLYBL then cleaves this intermediate into harmless, metabolically useful products.

Caption: Human C5-dicarboxylate (itaconate) detoxification pathway.

Bacterial 3-Hydroxypropionate Bi-Cycle

This carbon fixation cycle in Chloroflexus aurantiacus involves two interconnected cycles. The cleavage of this compound is a terminal step, regenerating acetyl-CoA and producing pyruvate for biosynthesis.

References

The Biosynthesis of (3S)-Citramalyl-CoA in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Citramalyl-CoA is a key metabolic intermediate in several microbial pathways, playing a crucial role in carbon assimilation and the biosynthesis of valuable chemicals. Understanding the enzymatic synthesis of this chiral molecule is paramount for applications in metabolic engineering, synthetic biology, and the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathways, the enzymes involved, their kinetic properties, and detailed experimental protocols for their study.

Core Biosynthetic Pathway

The primary route for the formation and cleavage of this compound in microorganisms involves the reversible reaction catalyzed by This compound lyase (EC 4.1.3.25). This enzyme facilitates the cleavage of this compound into two key metabolic building blocks: acetyl-CoA and pyruvate.[1][2] The systematic name for this enzyme is this compound pyruvate-lyase (acetyl-CoA-forming).[1][2]

This reaction is a critical step in pathways such as the 3-hydroxypropionate cycle for autotrophic CO2 fixation in bacteria like Chloroflexus aurantiacus.[3] In this cycle, this compound cleavage regenerates acetyl-CoA and produces pyruvate, which serves as a precursor for various biosynthetic processes.

The biosynthesis of the precursor, (3S)-citramalate, can occur through different routes. In some microorganisms, it is part of the isoleucine biosynthesis pathway, where citramalate synthase catalyzes the condensation of acetyl-CoA and pyruvate.

Key Enzymes and Their Quantitative Data

The central enzyme in the direct metabolism of this compound is citramalyl-CoA lyase. However, related enzymes acting on stereoisomers or similar substrates are also crucial for a comprehensive understanding. The following table summarizes key quantitative data for these enzymes from various microbial sources.

| Enzyme | Microorganism | Substrate | Km | Vmax / Specific Activity | kcat | kcat/KM (M-1s-1) | Conditions | Reference |

| (R)-Citramalyl-CoA lyase | Chloroflexus aurantiacus | (R)-Citramalyl-CoA | Low apparent Km | 1.52 µmol min-1 mg-1 | - | - | 55°C, pH 7.0 | |

| (S)-Citramalyl-CoA lyase (activity of L-Malyl-CoA lyase/β-methylmalyl-CoA lyase) | Chloroflexus aurantiacus | (S)-Citramalyl-CoA | - | 31 µmol min-1 mg-1 | - | - | 55°C | |

| L-Malyl-CoA lyase | Rhodobacter capsulatus | L-Malyl-CoA | 15 µM | - | - | - | 30°C | |

| L-Malyl-CoA lyase | Rhodobacter capsulatus | Acetyl-CoA | 0.14 mM | 37 U mg-1 | - | - | 30°C | |

| L-Malyl-CoA lyase | Rhodobacter capsulatus | Glyoxylate | 1.2 mM | 37 U mg-1 | - | - | 30°C | |

| Human CLYBL | Homo sapiens (recombinant) | Citramalyl-CoA | 0.022 mM | - | 1.6 s-1 | >1000-fold higher than synthase activity | - | |

| Malyl-CoA lyase | Pseudomonas AM1 | 4-malyl-CoA | 6.6 x 10-5 M | - | - | - | pH 7.8 | |

| Malyl-CoA lyase | Pseudomonas AM1 | Acetyl-CoA | 1.5 x 10-5 M | - | - | - | pH 7.8 | |

| Malyl-CoA lyase | Pseudomonas AM1 | Glyoxylate | 1.7 x 10-3 M | - | - | - | pH 7.8 |

Experimental Protocols

Enzymatic Synthesis of (R)- and (S)-Citramalyl-CoA

This protocol is adapted from the method used for studying the enzymes from Chloroflexus aurantiacus.

Materials:

-

200 mM morpholinopropanesulfonic acid (MOPS)-KOH buffer, pH 6.5

-

1 M R-citramalate or S-citramalate stock solution

-

100 mM succinyl-CoA stock solution

-

Recombinant succinyl-CoA:(R)-citramalate CoA transferase or succinyl-CoA:L-malate CoA transferase (for S-citramalyl-CoA)

-

HCl for pH adjustment

-

Centrifuge

Procedure:

-

Prepare a 1 ml reaction mixture containing:

-

200 µl of 1 M MOPS-KOH buffer (pH 6.5)

-

100 µl of 1 M R- or S-citramalate

-

100 µl of 100 mM succinyl-CoA

-

Sufficient amount of the respective CoA transferase (e.g., 1 µmol/min for R-citramalyl-CoA synthesis)

-

Nuclease-free water to a final volume of 1 ml.

-

-

Incubate the reaction mixture at 55°C for 10 minutes.

-

Stop the reaction by adjusting the pH to 2 with HCl.

-

Remove the precipitated protein by centrifugation.

-

The supernatant containing the synthesized citramalyl-CoA can be used for subsequent enzyme assays or purified further if necessary.

Spectrophotometric Assay for Citramalyl-CoA Lyase Activity

This protocol describes a continuous spectrophotometric assay to measure the cleavage of citramalyl-CoA.

Materials:

-

200 mM MOPS-KOH buffer, pH 7.0

-

100 mM MnCl2 stock solution

-

100 mM Dithioerythritol (DTE) stock solution

-

100 mM Phenylhydrazinium chloride stock solution

-

(R)- or (S)-Citramalyl-CoA solution (synthesized as described above)

-

Purified citramalyl-CoA lyase enzyme solution

-

Spectrophotometer capable of measuring absorbance at 324 nm

Procedure:

-

Prepare a 0.5 ml assay mixture in a cuvette containing:

-

100 µl of 1 M MOPS-KOH buffer (pH 7.0)

-

20 µl of 100 mM MnCl2

-

20 µl of 100 mM DTE

-

17.5 µl of 100 mM phenylhydrazinium chloride

-

Varying concentrations of R-citramalyl-CoA (e.g., 0.01 to 0.2 mM for Km determination)

-

Nuclease-free water to a final volume of 0.5 ml before adding the enzyme.

-

-

Incubate the mixture at the desired temperature (e.g., 55°C for the enzyme from C. aurantiacus).

-

Initiate the reaction by adding a known amount of the purified enzyme solution.

-

Monitor the formation of the pyruvate-phenylhydrazone complex by measuring the increase in absorbance at 324 nm. The molar extinction coefficient (ε324) for pyruvate-phenylhydrazone is 10,400 M-1cm-1.

-

Calculate the enzyme activity based on the rate of change in absorbance.

Purification of Recombinant R-Citramalyl-CoA Lyase from E. coli

This is a general workflow for the purification of a heterologously expressed citramalyl-CoA lyase.

Procedure:

-

Expression: Transform E. coli with a plasmid containing the gene for R-citramalyl-CoA lyase under an inducible promoter. Grow the cells and induce protein expression.

-

Cell Lysis: Harvest the cells and lyse them using methods such as sonication or French press.

-

Heat Precipitation: If the enzyme is thermostable (as is the case for the enzyme from C. aurantiacus), heat the cell extract (e.g., 10 min at 65°C, followed by 10 min at 75°C) to denature and precipitate a significant portion of the host proteins.

-

Centrifugation: Remove the precipitated proteins by centrifugation.

-

Chromatography: Purify the enzyme from the supernatant using a series of chromatography steps, which may include:

-

Ammonium sulfate precipitation: To further concentrate the protein and remove some impurities.

-

Size-exclusion chromatography: To separate proteins based on their size.

-

Ion-exchange chromatography (e.g., MonoQ): To separate proteins based on their charge.

-

-

Purity Analysis: Assess the purity of the enzyme at each step using SDS-PAGE.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis and cleavage of this compound.

Experimental Workflow for Enzyme Activity Assay

Caption: Workflow for the spectrophotometric assay of this compound lyase.

Regulation of Biosynthesis

The biosynthesis of this compound and the activity of the related enzymes are often tightly regulated in microorganisms. In autotrophic organisms like Chloroflexus aurantiacus, the expression of both S- and R-citramalyl-CoA lyases is significantly upregulated during autotrophic growth, indicating a transcriptional control mechanism responsive to the carbon source. This ensures that the pathway is active when CO2 fixation is required. The regulation is crucial for directing the carbon flux towards the production of essential precursors for biosynthesis.

Further research is needed to elucidate the specific transcription factors and signaling molecules involved in the regulation of the genes encoding these enzymes. Understanding these regulatory networks is essential for the rational design of microbial cell factories for the production of chemicals derived from the citramalate pathway.

References

- 1. L-Malyl-coenzyme A lyase/beta-methylmalyl-coenzyme A lyase from Chloroflexus aurantiacus, a bifunctional enzyme involved in autotrophic CO(2) fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Citramalyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 3. Properties of R-Citramalyl-Coenzyme A Lyase and Its Role in the Autotrophic 3-Hydroxypropionate Cycle of Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]

(3S)-Citramalyl-CoA: An In-Depth Technical Guide on its Natural Occurrence, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

(3S)-Citramalyl-Coenzyme A ((3S)-Citramalyl-CoA) is a pivotal intermediate in specialized metabolic pathways across various domains of life, from bacteria and archaea to humans. Its involvement in carbon assimilation, acetate metabolism, and detoxification pathways underscores its significance in cellular biochemistry. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthetic and catabolic routes, associated enzymatic activities, and methodologies for its quantification and characterization.

Natural Occurrence and Metabolic Significance

This compound is not a ubiquitous metabolite but rather a key player in specific metabolic contexts. Its presence has been confirmed in several important pathways:

-

The Methylaspartate Cycle: This anaplerotic pathway, primarily found in haloarchaea, enables the assimilation of acetate. In this cycle, this compound is cleaved by citramalyl-CoA lyase to yield acetyl-CoA and pyruvate. This cycle is an alternative to the glyoxylate cycle for growth on C2 compounds.[1][2][3]

-

The 3-Hydroxypropionate Bi-Cycle: Utilized by some autotrophic bacteria, such as the green nonsulfur bacterium Chloroflexus aurantiacus, for carbon dioxide fixation. In the glyoxylate assimilation part of this bi-cycle, this compound is a key intermediate that is cleaved to form acetyl-CoA, which is regenerated for the cycle, and pyruvate, which serves as a precursor for biosynthesis.[4][5]

-

C5-Branched Dibasic Acid Metabolism and Itaconate Detoxification: In humans, this compound is an intermediate in the mitochondrial catabolism of itaconate, an immunomodulatory and antimicrobial metabolite. The mitochondrial enzyme Citramalyl-CoA Lyase (CLYBL) catalyzes the cleavage of this compound to acetyl-CoA and pyruvate. This pathway is crucial for detoxifying itaconate and is linked to vitamin B12 metabolism.

Biosynthesis and Catabolism

The synthesis and degradation of this compound are primarily governed by the reversible action of the enzyme This compound lyase (EC 4.1.3.25).

Biosynthesis (Reverse Reaction):

Acetyl-CoA + Pyruvate ⇌ this compound

Catabolism (Forward Reaction):

This compound ⇌ Acetyl-CoA + Pyruvate

In the context of the 3-hydroxypropionate bi-cycle, the formation of the precursor, (S)-citramalate, involves the hydration of mesaconyl-CoA. Subsequently, (S)-citramalate is activated to this compound.

In human itaconate metabolism, itaconate is first activated to itaconyl-CoA, which is then hydrated to form this compound. The human mitochondrial protein CLYBL possesses (S)-citramalyl-CoA lyase activity.

Quantitative Data

The intracellular concentration of this compound is generally low and can be influenced by the metabolic state of the cell and the activity of related pathways. Quantitative data is scarce, but studies on cells lacking the CLYBL enzyme have provided valuable insights.

| Cell Type/Organism | Condition | This compound Concentration | Method | Reference |

| Brown Adipocytes (Mouse) | CLYBL Knockout | ~150 pmol/mg protein | LC-HRMS | |

| Brown Adipocytes (Mouse) | Control | Not detected | LC-HRMS |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is a composite based on methodologies described for the analysis of short-chain acyl-CoAs.

Objective: To quantify the intracellular concentration of this compound in biological samples.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Internal Standard (e.g., [¹³C₃]-malonyl-CoA or other appropriate labeled acyl-CoA)

-

Extraction Solution: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 5-sulfosalicylic acid (SSA)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Homogenize frozen tissue or cell pellets in the ice-cold extraction solution containing the internal standard.

-

Incubate on ice for 15 minutes to allow for protein precipitation.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Column: Acquity HSS T3 column (150 × 2.1 mm i.d., 1.8 µm) or equivalent.

-

Mobile Phase A: 5 mM ammonium acetate in water, pH 8.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a defined period to achieve separation of acyl-CoAs. For example, starting at 5% B, increasing to 21% over 10 minutes, then to 100% over 5 minutes.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 30°C.

-

-

MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion ([M+H]⁺) for citramalyl-CoA is m/z 898.1497. A characteristic product ion would be selected for quantification.

-

Optimize MS parameters (e.g., spray voltage, capillary temperature, collision energy) for maximum sensitivity.

-

-

Quantification:

-

Generate a standard curve using a commercially available or synthesized this compound standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Citramalyl-CoA Lyase Activity Assay

This spectrophotometric assay couples the production of pyruvate from the cleavage of this compound to the oxidation of NADH by lactate dehydrogenase (LDH).

Objective: To determine the enzymatic activity of citramalyl-CoA lyase.

Materials:

-

Purified citramalyl-CoA lyase or cell/tissue extract containing the enzyme

-

This compound (substrate)

-

NADH

-

Lactate Dehydrogenase (LDH)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing MgCl₂)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing the reaction buffer, NADH, LDH, and the enzyme sample.

-

Initiate Reaction: Start the reaction by adding this compound to the cuvette.

-

Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺, which is stoichiometric to the amount of pyruvate produced.

-

Calculate Activity: The rate of the reaction (enzyme activity) can be calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

The Methylaspartate Cycle

This cycle is an anaplerotic pathway for acetate assimilation in some microorganisms.

Caption: The Methylaspartate Cycle for acetate assimilation.

The 3-Hydroxypropionate Bi-Cycle (Glyoxylate Assimilation Portion)

This pathway is involved in autotrophic CO₂ fixation in some bacteria.

Caption: Glyoxylate assimilation in the 3-Hydroxypropionate Bi-Cycle.

Human Itaconate Catabolism

This mitochondrial pathway detoxifies itaconate and involves this compound.

Caption: Mitochondrial pathway for itaconate catabolism in humans.

Experimental Workflow for this compound Quantification

A logical workflow for the analysis of this compound in a research setting.

References

- 1. The methylaspartate cycle in haloarchaea and its possible role in carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The methylaspartate cycle in haloarchaea and its possible role in carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Identifying the missing steps of the autotrophic 3-hydroxypropionate CO2 fixation cycle in Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of (3S)-Citramalyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the in vitro synthesis of (3S)-Citramalyl-CoA, a key intermediate in various metabolic pathways. The following sections outline both enzymatic and chemo-enzymatic approaches, offering comprehensive protocols, data presentation, and visual diagrams to guide researchers in their experimental design.

Introduction

This compound is a crucial metabolite in the C5-dicarboxylate catabolism pathway and is involved in the detoxification of itaconate.[1][2][3][4] Its synthesis is essential for studying the kinetics and inhibition of enzymes such as citramalyl-CoA lyase, and for investigating its role in metabolic regulation, including its connection to vitamin B12 metabolism.[5] The methods described herein provide robust strategies for producing this important molecule for research and drug development purposes.

Section 1: Enzymatic Synthesis of this compound

The primary and most specific method for synthesizing this compound in vitro is through enzymatic catalysis. This approach offers high stereospecificity, yielding the desired (3S) isomer. The key enzyme in this process is Citramalyl-CoA lyase (EC 4.1.3.25), which catalyzes the reversible reaction between this compound and acetyl-CoA plus pyruvate. By manipulating reaction conditions, the equilibrium can be shifted towards synthesis. Alternatively, a CoA transferase can be employed.

Synthesis using Citramalyl-CoA Lyase (Reverse Reaction)

This method leverages the reversibility of the citramalyl-CoA lyase reaction. The synthesis involves the condensation of acetyl-CoA and pyruvate.

Signaling Pathway for Enzymatic Synthesis

Caption: Enzymatic synthesis of this compound.

Synthesis using CoA Transferase

An alternative enzymatic approach involves the use of a CoA transferase to transfer the CoA moiety from a donor molecule, such as succinyl-CoA, to S-citramalate.

Experimental Workflow for CoA Transferase Method

Caption: General workflow for enzymatic synthesis.

Experimental Protocols

Protocol 1: Synthesis using Succinyl-CoA:L-malate CoA Transferase

This protocol is adapted from the enzymatic synthesis of R- and S-citramalyl-CoA as described for related compounds.

Materials:

-

S-citramalate

-

Succinyl-CoA

-

Succinyl-CoA:L-malate CoA transferase (purified)

-

Morpholinopropanesulfonic acid (MOPS)-KOH buffer (200 mM, pH 6.5)

-

Incubator or water bath at 55°C

-

Quenching solution (e.g., perchloric acid or formic acid)

-

HPLC system for purification and analysis

Procedure:

-

Prepare a 1 mL reaction mixture containing:

-

200 mM MOPS-KOH buffer (pH 6.5)

-

100 mM S-citramalate

-

10 mM succinyl-CoA

-

-

Equilibrate the reaction mixture at 55°C for 5 minutes.

-

Initiate the reaction by adding a sufficient amount of purified succinyl-CoA:L-malate CoA transferase (e.g., 0.75 µmol/min).

-

Incubate the reaction at 55°C for a predetermined time (e.g., 1-2 hours), monitoring the reaction progress if possible.

-

Stop the reaction by adding a quenching solution (e.g., bringing the final concentration of formic acid to 5%).

-

Centrifuge the mixture to pellet the precipitated protein.

-

Purify this compound from the supernatant using reverse-phase HPLC.

-

Verify the product identity and purity using mass spectrometry.

Table 1: Reaction Components for Enzymatic Synthesis via CoA Transferase

| Component | Final Concentration |

| MOPS-KOH buffer (pH 6.5) | 200 mM |

| S-citramalate | 100 mM |

| Succinyl-CoA | 10 mM |

| Succinyl-CoA:L-malate CoA transferase | 0.75 µmol/min |

| Incubation Temperature | 55°C |

Protocol 2: Expression and Purification of Recombinant Citramalyl-CoA Lyase

This protocol is based on methods described for the expression of Chloroflexus aurantiacus R-citramalyl-CoA lyase in E. coli. A similar approach can be used for (3S)-specific lyases.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene for this compound lyase

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant protein with elution buffer.

-

Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Section 2: Chemo-Enzymatic Synthesis of Acyl-CoAs

While a direct chemical synthesis for this compound is not well-documented and may present challenges with stereoselectivity and the stability of the precursor, general methods for acyl-CoA synthesis can be adapted. A chemo-enzymatic approach, combining chemical synthesis of a precursor with an enzymatic conversion, can be a powerful strategy.

General Chemical Acylation of Coenzyme A

Several methods exist for the chemical acylation of Coenzyme A. The choice of method depends on the functional groups present in the carboxylic acid.

Logical Relationship of Chemical Synthesis Methods

Caption: Logic for selecting a chemical acylation method.

Experimental Protocol

Protocol 3: General Acyl-CoA Synthesis using Carbonyldiimidazole (CDI)

This method is suitable for a wide range of carboxylic acids.

Materials:

-

Citramalic acid

-

Carbonyldiimidazole (CDI)

-

Coenzyme A (free acid)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO3) solution (0.5 M)

-

Lyophilizer

Procedure:

-

Dissolve CDI (4 eq.) in anhydrous THF.

-

Add citramalic acid (4.8 eq.) to the CDI solution and stir at room temperature for 1 hour to activate the acid.

-

In a separate tube, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO3 solution.

-

Add the Coenzyme A solution to the activated acid mixture.

-

Stir the reaction for 45 minutes at room temperature.

-

Flash freeze the reaction mixture in liquid N2 and lyophilize overnight.

-

The resulting powder contains the crude citramalyl-CoA, which can be purified by HPLC.

Table 2: Molar Equivalents for CDI-Mediated Synthesis

| Reagent | Molar Equivalents |

| Coenzyme A | 1 |

| Carbonyldiimidazole (CDI) | 4 |

| Carboxylic Acid | 4.8 |

Section 3: Quantitative Data Summary

The efficiency of enzymatic reactions is critical for successful synthesis. The following table summarizes kinetic parameters for a related lyase activity.

Table 3: Kinetic Parameters for Human CLYBL

| Substrate | Activity Measured | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | Lyase Activity | 38 ± 4 | 2.1 ± 0.1 | 5.5 x 10⁴ |

| Malyl-CoA | Thioesterase Activity | 16 ± 1 | 1.3 ± 0.0 | 8.1 x 10⁴ |

Note: Data is for the forward reaction (cleavage) of citramalyl-CoA.

Conclusion

References

Application Notes and Protocols for the Enzymatic Synthesis of (3S)-Citramalyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Citramalyl-CoA is a key metabolic intermediate involved in various biochemical pathways, including the biosynthesis of isoleucine and the formation of odor-active esters in fruits like apples.[1][2][3] Its stereospecific synthesis is of significant interest for metabolic engineering, drug discovery, and the production of specialty chemicals. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, targeting researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development. The primary method detailed is a two-step enzymatic process, which is currently better documented for in vitro applications than a direct one-step synthesis.

Overview of Synthesis Strategies

There are two primary enzymatic routes to produce this compound:

-

Direct Synthesis: This method involves the direct condensation of acetyl-CoA and pyruvate, catalyzed by an (S)-citramalate synthase. While this enzyme has been identified in organisms like apple (Malus domestica) and yeast (Saccharomyces cerevisiae), detailed protocols for its isolation and in vitro use are not as prevalent as for its (R)-specific counterpart.[1][2]

-

Two-Step Synthesis: This approach first synthesizes (S)-citramalate from acetyl-CoA and pyruvate using an (S)-citramalate synthase. Subsequently, the (S)-citramalate is converted to this compound by a CoA transferase. This method offers a more modular approach, with the potential to optimize each step independently.

This document will focus on the two-step synthesis, providing protocols for each enzymatic reaction.

Metabolic Pathway Context

This compound is an intermediate in the citramalate pathway for isoleucine biosynthesis, an alternative to the canonical threonine-dependent pathway. This pathway is particularly important in some bacteria and plants.

Caption: Metabolic pathway showing the synthesis of this compound.

Experimental Protocols

Part 1: Expression and Purification of Recombinant Enzymes

Note: The following are generalized protocols. Optimization may be required for specific enzyme constructs and expression systems.

Protocol 1: Expression and Partial Purification of (S)-Citramalate Synthase

Sources: While a specific protocol for an (S)-citramalate synthase is not well-documented, this protocol is adapted from methods used for the homologous (R)-citramalate synthase from Methanococcus jannaschii. An (S)-specific citramalate synthase gene, for instance from Malus domestica, would need to be cloned into a suitable expression vector.

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the gene for (S)-citramalate synthase.

-

Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) to pellet cell debris.

-

Purification (His-tag): If the protein is His-tagged, apply the supernatant to a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) and elute the protein with a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Protocol 2: Expression and Purification of Citramalate CoA-Transferase

Note: This protocol is based on general methods for CoA transferase purification. A specific gene for an (S)-citramalate-specific CoA transferase would need to be identified and cloned.

The expression and purification procedure would follow similar steps as outlined in Protocol 1 for (S)-citramalate synthase, with adjustments to buffers and purification resins as needed based on the specific properties of the CoA transferase.

Part 2: In Vitro Enzymatic Synthesis of this compound

Caption: Two-step enzymatic synthesis workflow for this compound.

Protocol 3: Step 1 - Synthesis of (S)-Citramalate

This protocol is adapted from assay conditions for citramalate synthase.

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

-

100 mM TES buffer (pH 7.5)

-

5 mM MgCl₂

-

1 mM Acetyl-CoA

-

1 mM Pyruvate

-

Purified (S)-Citramalate Synthase (empirically determine the optimal concentration)

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes) for a desired period (e.g., 1-4 hours).

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation (if the product is stable at high temperatures).

-

Analysis: Analyze the formation of (S)-citramalate using HPLC or LC-MS.

Protocol 4: Step 2 - Synthesis of this compound

This protocol is based on the known reaction of citramalate CoA-transferase.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1 mM (S)-Citramalate (from Step 1 or a commercial source)

-

1 mM Acetyl-CoA

-

Purified Citramalate CoA-Transferase (empirically determine the optimal concentration)

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid to a final concentration of 1 M) and placing it on ice.

-

Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant for the presence of this compound by HPLC or LC-MS.

Part 3: Product Analysis

Protocol 5: HPLC Analysis of this compound

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of two buffers is typically used:

-

Buffer A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5)

-

Buffer B: Acetonitrile or methanol

-

-

Detection: Monitor the elution profile using a UV detector at 260 nm (for the adenine moiety of CoA).

-

Quantification: Use a standard curve with a known concentration of a related CoA ester or a commercially available (if possible) this compound standard.

Quantitative Data

The following tables summarize available quantitative data for enzymes involved in citramalate and citramalyl-CoA synthesis. Note that much of the detailed kinetic data is for the (R)-citramalate synthase.

Table 1: Kinetic Parameters of Citramalate Synthases

| Enzyme | Organism | Substrate | K_m (mM) | Specific Activity (µmol/min/mg) | Reference |

| (R)-Citramalate Synthase (CimA) | Methanococcus jannaschii | Pyruvate | 0.85 | 2.9 | |

| Acetyl-CoA | 0.14 | ||||

| (R)-Citramalate Synthase (CimA3.7 mutant) | Methanococcus jannaschii | Not specified | Not specified | Enhanced at 30-70°C |

Table 2: In Vivo Production of Citramalate

| Production Organism | Key Enzyme Expressed | Substrate | Titer (g/L) | Yield (g/g glucose) | Reference |

| Escherichia coli | CimA3.7 | Glucose | 82 | 0.48 | |

| Escherichia coli | MjcimA3.7 | Glucose | 110.2 | 0.4 | |

| Saccharomyces cerevisiae | CimA3.7 | Glucose | ~2.4 (16.5 mM) | Not specified |

Troubleshooting

-

Low enzyme activity:

-

Optimize protein expression and purification to ensure the enzyme is correctly folded and active.

-

Verify the optimal pH, temperature, and cofactor requirements for the specific enzyme.

-

-

Low product yield:

-

Optimize substrate concentrations; high concentrations of one substrate can sometimes be inhibitory.

-

Consider product inhibition and remove the product as it is formed, if possible.

-

Ensure the stability of substrates (especially CoA esters) and enzymes during the reaction.

-

-

Difficulty in product detection:

-

Use a sensitive analytical method like LC-MS for confirmation and quantification, especially at low concentrations.

-

Ensure proper sample preparation to remove interfering substances.

-

Conclusion

The enzymatic synthesis of this compound is a valuable technique for researchers in various life science disciplines. While a direct one-step synthesis using an (S)-specific synthase is an attractive option, the two-step approach utilizing an (S)-citramalate synthase followed by a CoA transferase is currently a more pragmatically documented route for in vitro synthesis. The protocols and data presented here provide a solid foundation for developing and optimizing the production of this important metabolite for research and development purposes. Further characterization of (S)-specific citramalate synthases and CoA transferases will undoubtedly enhance the efficiency and accessibility of this compound synthesis.

References

Analytical Techniques for the Detection of (3S)-Citramalyl-CoA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Citramalyl-Coenzyme A ((3S)-Citramalyl-CoA) is a key intermediate in several metabolic pathways, including the ethylmalonyl-CoA pathway and the citramalate cycle, which are central to carbon metabolism in various organisms. Accurate and sensitive detection and quantification of this compound are crucial for studying these pathways, understanding their roles in physiology and disease, and for the development of novel therapeutics targeting these metabolic routes. This document provides detailed application notes and protocols for the analytical detection of this compound using state-of-the-art techniques.

Analytical Methodologies

The primary methods for the detection and quantification of this compound and other short-chain acyl-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays. Each technique offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of this compound.[1][2] It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Experimental Protocol: Quantification of this compound by LC-MS/MS

a) Sample Preparation (from cell culture) [3]

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the cells. Scrape the cells and transfer the suspension to a microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA) to the cell lysate.

-

Cell Lysis: Sonicate the samples for 12 pulses of 0.5 seconds each to ensure complete cell lysis.

-

Protein Precipitation: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

-

Sample Cleanup (Optional but Recommended): Use a reversed-phase solid-phase extraction (SPE) column to remove salts and other interfering substances.[4]

-

Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 5% methanol in water).

b) LC-MS/MS Analysis [2]

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 5 mM ammonium acetate in water, pH 8.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is generally preferred for acyl-CoAs.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Precursor Ion (Q1): The molecular weight of this compound is 881.15 g/mol . The [M+H]⁺ ion would be at m/z 882.16.

-

Product Ions (Q3): Acyl-CoAs typically show a characteristic neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) and a fragment ion at m/z 428. Therefore, a potential MRM transition would be 882.16 -> 375.16.

-

Quantitative Data Summary (Based on similar short-chain acyl-CoAs)

| Parameter | Acetyl-CoA | Malonyl-CoA | Propionyl-CoA |

| Limit of Detection (LOD) | ~2-5 nM | ~1-10 nM | ~2-8 nM |

| Limit of Quantification (LOQ) | ~5-15 nM | ~3-30 nM | ~5-25 nM |

| Linearity Range | 1-2000 ng/mL | 1-2000 ng/mL | Wide range |

| Recovery | >80% | >80% | >80% |

High-Performance Liquid Chromatography (HPLC) with UV Detection